

Application Notes and Protocols: Cell-Based Assay Design Using NF157

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Compound of Interest

Compound Name: NF157
Cat. No.: B10771125

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Introduction

NF157 is a potent and selective antagonist of the P2Y₁₁ receptor, a G-protein coupled receptor (GPCR) activated by extracellular ATP.^{[1][2][3][4]} The P2Y₁₁ receptor is unique among P2Y receptors as it couples to both G_s and G_q proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This dual signaling results in increased intracellular cyclic AMP (cAMP) and calcium (Ca²⁺) levels. P2Y₁₁ receptors are expressed in various immune cells, including macrophages and lymphocytes, and are implicated in modulating inflammatory responses. **NF157**'s ability to selectively block this receptor makes it a valuable tool for investigating the physiological and pathological roles of P2Y₁₁ and for the development of novel therapeutics targeting this pathway.

These application notes provide detailed protocols for designing and performing cell-based assays to characterize the inhibitory activity of **NF157** on P2Y₁₁ receptor signaling. The protocols cover key functional readouts, including cAMP accumulation, intracellular calcium mobilization, and downstream NF-κB signaling.

Mechanism of Action

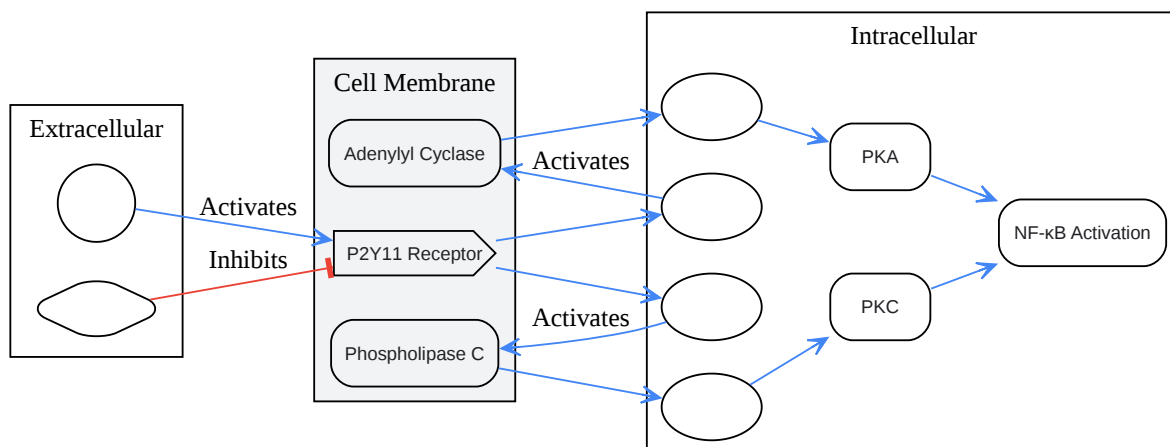
NF157 is a competitive antagonist of the P2Y11 receptor. It binds to the receptor and prevents the binding of its natural ligand, ATP, thereby inhibiting downstream signaling cascades. The primary signaling pathways initiated by P2Y11 activation are the Gs/adenylyl cyclase/cAMP pathway and the Gq/phospholipase C/IP3/Ca²⁺ pathway.[1][5]

Data Presentation

The inhibitory activity of **NF157** can be quantified and compared across different assays and cell types. The following table summarizes the reported potency of **NF157**.

Parameter	Receptor	Value	Cell Line/System	Reference
IC50	P2Y11	463 nM	Recombinant systems	[2][4]
pKi	P2Y11	7.35	Recombinant systems	[2][3]
Ki	P2Y11	44.3 nM	Recombinant systems	[2][3]
IC50	P2Y1	1811 μM	Recombinant systems	[2][3]
IC50	P2Y2	170 μM	Recombinant systems	[2][3]

Signaling Pathway Diagram



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Caption: P2Y11 receptor signaling and inhibition by **NF157**.

Experimental Protocols

cAMP Accumulation Assay

This assay measures the ability of **NF157** to inhibit agonist-induced cAMP production in cells expressing the P2Y11 receptor.

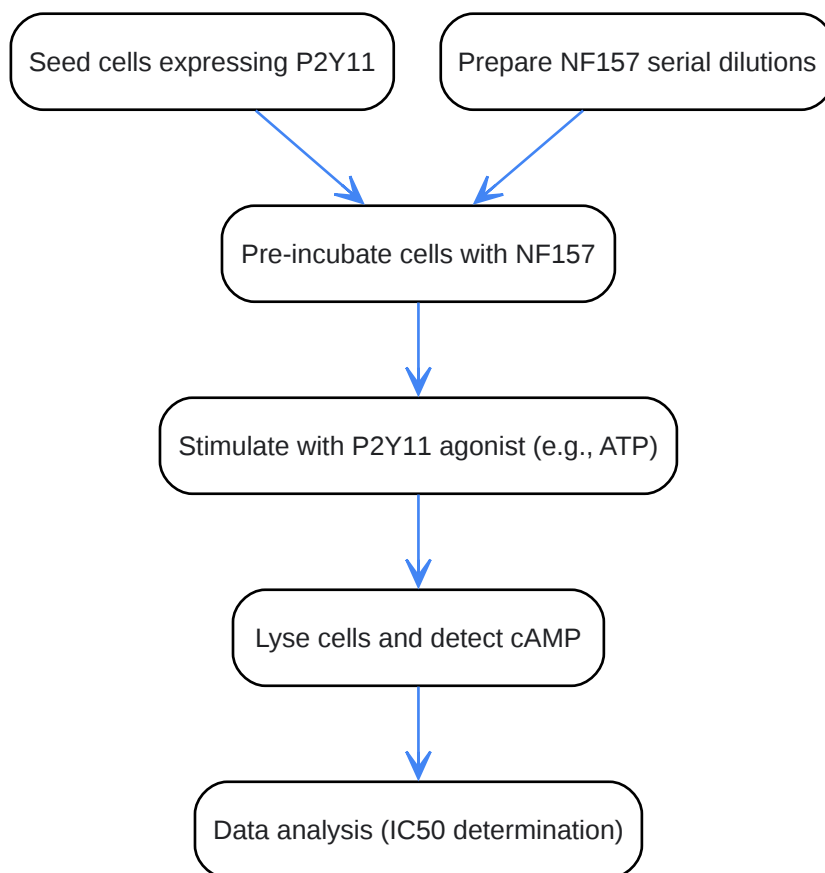
Materials:

- Cells expressing P2Y11 receptor (e.g., THP-1, HEK293-P2Y11)
- Cell culture medium
- P2Y11 agonist (e.g., ATP, ATPyS)
- **NF157**
- cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

- 384-well or 96-well microplates
- Plate reader capable of detecting the assay signal

Protocol:

- Cell Seeding: Seed cells into a 96-well or 384-well plate at a density optimized for your cell type and allow them to adhere overnight.
- Compound Preparation: Prepare serial dilutions of **NF157** in assay buffer.
- Pre-incubation with **NF157**: Remove the culture medium and add the **NF157** dilutions to the cells. Incubate for 30 minutes at 37°C.[6][7]
- Agonist Stimulation: Add a P2Y11 agonist (e.g., ATP at a final concentration of 10-100 μ M) to the wells and incubate for 10-30 minutes at 37°C.[6]
- Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
- Data Analysis: Plot the cAMP concentration against the log concentration of **NF157** and fit the data to a four-parameter logistic equation to determine the IC50 value.



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Caption: Workflow for the cAMP accumulation assay.

Intracellular Calcium Mobilization Assay

This assay measures the ability of **NF157** to block agonist-induced increases in intracellular calcium.

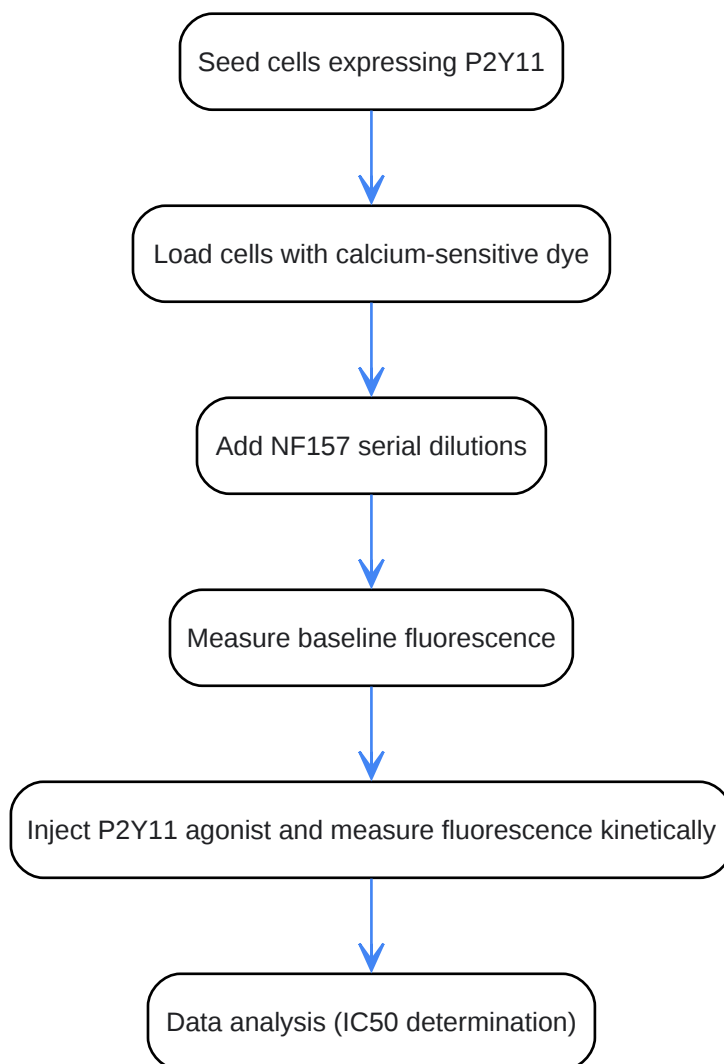
Materials:

- Cells expressing P2Y11 receptor
- Cell culture medium
- P2Y11 agonist (e.g., ATP)
- **NF157**

- Calcium-sensitive fluorescent dye (e.g., Fluo-8, Indo-1)[8][9][10]
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- 96-well or 384-well black, clear-bottom microplates
- Fluorescence plate reader with kinetic reading capabilities

Protocol:

- Cell Seeding: Seed cells into a black, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.
- Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.[10]
- Compound Addition: Add serial dilutions of **NF157** to the wells.
- Baseline Reading: Measure the baseline fluorescence for a short period using a kinetic plate reader.
- Agonist Injection and Reading: Inject the P2Y11 agonist into the wells while continuously measuring the fluorescence signal.
- Data Analysis: Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log concentration of **NF157** to determine the IC50 value.



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Caption: Workflow for the intracellular calcium mobilization assay.

NF- κ B Reporter Assay

This assay determines the effect of **NF157** on the downstream activation of the NF- κ B signaling pathway.

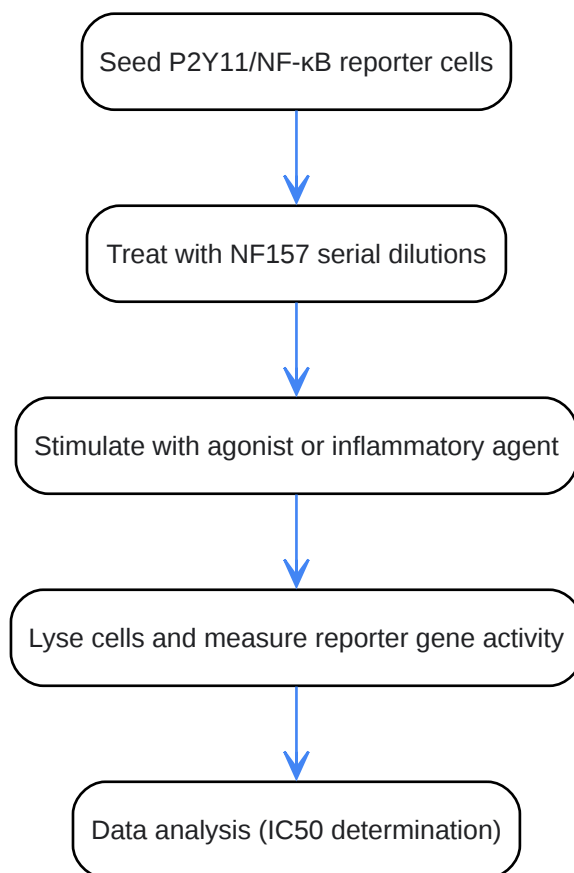
Materials:

- Cells co-expressing the P2Y11 receptor and an NF- κ B-driven reporter gene (e.g., luciferase or GFP)

- Cell culture medium
- P2Y11 agonist (e.g., ATP) or an inflammatory stimulus (e.g., TNF- α)
- **NF157**
- Reporter gene assay system (e.g., luciferase assay reagent)
- White, opaque 96-well plates
- Luminometer or fluorescence plate reader

Protocol:

- Cell Seeding: Seed the reporter cell line into a white, opaque 96-well plate and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of **NF157** for 1 hour.[\[11\]](#)
- Stimulation: Add the P2Y11 agonist or inflammatory stimulus to the wells and incubate for a period determined by the specific cell line and reporter kinetics (typically 6-24 hours).[\[11\]](#)
- Reporter Gene Measurement: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
- Data Analysis: Normalize the reporter signal to a control (e.g., untreated cells) and plot the normalized signal against the log concentration of **NF157** to determine the IC50 value.



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Caption: Workflow for the NF-κB reporter assay.

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